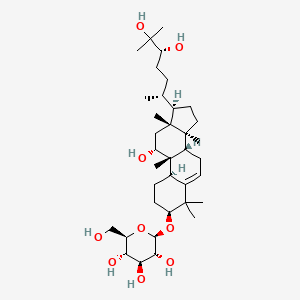

mogroside IE

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZGAVAIPZROOJ-FDWAMWGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317186 | |

| Record name | Mogroside I-E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-39-7 | |

| Record name | Mogroside I-E1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mogroside I-E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of mogroside IE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IE is a triterpenoid glycoside belonging to the family of mogrosides, which are natural, high-intensity sweeteners extracted from the fruit of Siraitia grosvenorii (monk fruit). Beyond its sweetening properties, this compound and its related compounds have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes experimental protocols for its analysis and discusses the signaling pathways through which mogrosides exert their effects, offering a valuable resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a cucurbitane-type triterpenoid glycoside. Its core structure consists of a mogrol aglycone linked to glucose moieties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,4S,5S,6R)-2-[[(3S,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| Chemical Formula | C₃₆H₆₂O₉ | PubChem |

| Molecular Weight | 638.87 g/mol | PubChem |

| Appearance | White to off-white powder (General for mogrosides) | |

| Solubility | DMSO: 6.39 mg/mL (Sonication recommended) | TargetMol |

| Stability | Mogrosides are generally heat stable at 100-150°C and stable in a pH range of 3-12. | Wikipedia |

Biological Activities and Signaling Pathways

Mogrosides, as a class of compounds, have been investigated for a range of biological activities. While specific research on this compound is emerging, the activities of closely related mogrosides provide strong indications of its potential therapeutic effects.

Anti-inflammatory Activity

Mogrosides have demonstrated potent anti-inflammatory properties. For instance, Mogroside IIIE has been shown to alleviate inflammation by activating the AMP-activated protein kinase (AMPK) and SIRT1 signaling pathway.[1] Mogroside V has also been found to modulate inflammatory responses.[2] The general anti-inflammatory mechanism for mogrosides involves the inhibition of pro-inflammatory mediators.

Caption: Putative anti-inflammatory signaling pathway of mogrosides.

Antioxidant Activity

Mogrosides are known to possess antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS).[3][4] Studies on mogroside extracts have shown a significant reduction in intracellular ROS levels.[5] This antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various chronic diseases.

Caption: General antioxidant mechanism of mogrosides.

Anticancer Activity

Emerging evidence suggests that mogrosides may have anticancer potential. Mogroside V, for example, has been shown to inhibit the growth of pancreatic cancer cells by promoting apoptosis and cell cycle arrest, potentially through the regulation of the STAT3 signaling pathway.[6] Extracts containing mogrosides have also been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[7][8] this compound has been noted for its inhibitory effects against the Epstein-Barr virus early antigen, which is associated with certain cancers.[9]

Caption: Potential anticancer signaling pathway of mogroside V.

Experimental Protocols

Extraction and Isolation of Mogrosides from Siraitia grosvenorii

A general procedure for the extraction and purification of mogrosides from the fruit of S. grosvenorii is outlined below. This can be adapted for the specific isolation of this compound.

Caption: General workflow for mogroside extraction and purification.

Protocol Details:

-

Extraction: The dried fruit of Siraitia grosvenorii is crushed and extracted with hot water or an ethanol-water solution (e.g., 50-70% ethanol) for several hours. This process is typically repeated multiple times to ensure maximum yield.[10]

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the filtrate is then concentrated under reduced pressure.

-

Macroporous Resin Chromatography: The concentrated extract is passed through a macroporous adsorbent resin column (e.g., D101 resin) to remove impurities.[11]

-

Elution: The adsorbed mogrosides are eluted from the resin using a gradient of aqueous ethanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the mogroside of interest are further purified by preparative HPLC to yield the pure compound.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and analysis of mogrosides.

Table 2: Typical HPLC Parameters for Mogroside Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Detection | UV at 203 nm or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 32°C |

| Injection Volume | 5-10 µL |

Protocol: A sample solution is prepared by dissolving the mogroside extract or pure compound in a suitable solvent (e.g., methanol/water). The sample is then injected into the HPLC system. The retention time and peak area are used to identify and quantify the specific mogroside.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation of mogrosides.

Protocol:

-

Sample Preparation: A small amount of the purified mogroside (1-2 mg) is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.[15]

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to assign the structure of the molecule.[16]

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of mogrosides.

Protocol:

-

Ionization: Electrospray ionization (ESI) is a commonly used technique, often in negative ion mode.[15][17]

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a promising natural compound with potential applications beyond its role as a sweetener. Its demonstrated biological activities, shared with other mogrosides, in the areas of anti-inflammation, antioxidation, and cancer inhibition, warrant further investigation. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and characterization of this compound, facilitating future research into its therapeutic potential. As more specific data on this compound becomes available, a deeper understanding of its mechanisms of action will pave the way for its potential use in the development of novel pharmaceuticals and functional foods.

References

- 1. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]

- 8. scivisionpub.com [scivisionpub.com]

- 9. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. mdpi.com [mdpi.com]

- 13. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]

- 14. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]

- 15. iosrphr.org [iosrphr.org]

- 16. researchgate.net [researchgate.net]

- 17. applications.emro.who.int [applications.emro.who.int]

Biosynthesis of Mogroside IE in Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides are a class of triterpenoid glycosides responsible for the intense sweetness of the monk fruit (Siraitia grosvenorii), a plant native to southern China. These non-caloric sweeteners have garnered significant interest in the food and pharmaceutical industries. Mogroside IE is a key intermediate in the biosynthesis of the more complex and sweeter mogrosides, such as mogroside V. It is formed by the specific glycosylation of the aglycone mogrol. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols used to elucidate this pathway.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene, a common precursor in triterpenoid synthesis. The pathway involves several key enzyme families: squalene epoxidases (SQEs), cucurbitadienol synthase (CS), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs).

The core of this compound synthesis lies in the final glycosylation step, where a single glucose molecule is attached to the C-3 hydroxyl group of mogrol. This reaction is catalyzed by the specific enzyme UGT74AC1[1].

Pathway Diagram

Caption: Biosynthesis pathway of this compound from squalene in Siraitia grosvenorii.

Quantitative Data

The following table summarizes the key quantitative data related to the enzymatic synthesis of this compound.

| Enzyme | Substrate(s) | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| UGT74AC1 | Mogrol, UDP-Glucose | This compound | 15.2 ± 1.8 | 0.25 ± 0.01 | 0.016 | 8.0 | 37 | Dai et al., 2015 |

| GT-SM (mutant UGT74AC1) | Cucurbitacin F 25-O-acetate, UDP-Glucose | CA-F25 2-O-β-d-glucose | 10.3 ± 0.9 | 1.24 ± 0.05 | 0.12 | 8.0 | 45 | Chen et al., 2020 |

Note: Data for the mutant GT-SM is provided for comparative purposes to illustrate efforts in enhancing enzyme activity, though the substrate is not mogrol.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway.

Heterologous Expression and Purification of UGT74AC1

This protocol describes the expression of recombinant UGT74AC1 in Escherichia coli and its subsequent purification.

Experimental Workflow Diagram

Caption: Workflow for the heterologous expression and purification of UGT74AC1.

Methodology:

-

Vector Construction: The coding sequence of SgUGT74AC1 is amplified from S. grosvenorii cDNA and cloned into the pET-28a(+) expression vector, which incorporates an N-terminal His6-tag.

-

Transformation: The recombinant plasmid is transformed into E. coli BL21(DE3) competent cells.

-

Cell Culture and Induction:

-

A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grown overnight at 37°C.

-

The overnight culture is then used to inoculate 500 mL of LB medium with the same antibiotic.

-

The culture is grown at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at 16°C for 16-20 hours with shaking.

-

-

Protein Purification:

-

Cells are harvested by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication on ice.

-

The lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

-

The supernatant containing the soluble His6-tagged UGT74AC1 is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The recombinant protein is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The purified protein is dialyzed against a storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

-

In Vitro Enzyme Assay for this compound Synthesis

This protocol details the procedure for the in vitro enzymatic synthesis of this compound using purified UGT74AC1.

Methodology:

-

Reaction Mixture: The standard reaction mixture (100 µL total volume) contains:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 µg of purified recombinant UGT74AC1

-

1 mM mogrol (dissolved in DMSO)

-

2 mM UDP-glucose

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 1 hour.

-

Reaction Termination and Product Extraction:

-

The reaction is terminated by adding 100 µL of methanol.

-

The mixture is then extracted with 200 µL of n-butanol.

-

The organic phase is collected and evaporated to dryness.

-

-

Product Analysis: The dried residue is redissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Analysis of this compound

This protocol outlines the quantitative analysis of the in vitro reaction products using HPLC.

Methodology:

-

HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient program: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 203 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with purified this compound.

Conclusion

The biosynthesis of this compound in Siraitia grosvenorii is a well-defined enzymatic process, with UGT74AC1 playing the pivotal role in the final glycosylation of mogrol. The protocols detailed in this guide provide a framework for the expression, purification, and functional characterization of the enzymes involved in this pathway. A thorough understanding of this biosynthetic route is crucial for the metabolic engineering of microorganisms or plants to produce these valuable natural sweeteners, and for the development of novel enzymatic processes for the synthesis of mogroside derivatives with enhanced properties for the food and pharmaceutical industries.

References

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Bioactive Mogrosides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is Mogroside IE, the current body of scientific literature provides limited specific data on its in vitro mechanism of action. The vast majority of research focuses on other structurally related and highly prevalent mogrosides, particularly Mogroside V (MV) and Mogroside IIIE (MGIIIE) , as well as their common aglycone, mogrol . This guide will therefore focus on the well-documented mechanisms of these major bioactive mogrosides, which are believed to represent the primary modes of action for this class of compounds.

Core Mechanisms of Action: Anti-Inflammatory and Cytoprotective Pathways

In vitro studies have revealed that mogrosides exert potent biological effects primarily through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism. The two central mechanisms are the suppression of pro-inflammatory signaling cascades and the activation of cytoprotective antioxidant responses.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

A primary mechanism underlying the anti-inflammatory activity of mogrosides is the inhibition of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This pathway is a cornerstone of the innate immune response and, when dysregulated, contributes to chronic inflammation.

Mogroside V and Mogroside IIIE have been shown to intervene at multiple points in this cascade. In microglial and myocardial fibroblast cell models, stimulation with lipopolysaccharide (LPS) or Angiotensin II (Ang II) activates TLR4, leading to the recruitment of the adaptor protein MyD88.[1][2] This initiates a phosphorylation cascade that results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[1] Once IκBα is degraded, the p65 subunit of NF-κB is free to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[2]

Mogrosides V and IIIE effectively suppress this pathway by inhibiting the phosphorylation of IκBα and the p65 subunit, thereby preventing NF-κB nuclear translocation and reducing the expression of its downstream inflammatory targets.[1][2]

Antioxidant & Cytoprotective Effects via AMPK/SIRT1 and Nrf2 Activation

Mogrosides robustly protect cells from oxidative stress and apoptosis by activating key metabolic and antioxidant signaling pathways.

1.2.1 AMPK/SIRT1 Pathway Activation: In podocytes exposed to high glucose (a model for diabetic nephropathy), Mogroside IIIE was found to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activated AMPK, in turn, upregulates Sirtuin 1 (SIRT1), a protein deacetylase.[3][5] The AMPK/SIRT1 axis works to restore cellular homeostasis, reduce oxidative stress, and inhibit apoptosis.[3] The protective effects of Mogroside IIIE were reversed by an AMPK inhibitor, confirming the critical role of this pathway.[3][5]

1.2.2 Nrf2 Antioxidant Response Pathway: Mogroside V has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to cellular stress or activators like Mogroside V, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage.[2][6] Studies suggest this activation may be downstream of the AKT/AMPK signaling axis.[2]

Quantitative Data Summary

The following tables summarize quantitative data from key in vitro studies, demonstrating the dose-dependent effects of mogrosides on various cellular markers.

Table 1: Anti-Inflammatory Activity of Mogrosides in LPS-Stimulated BV-2 Microglia

| Parameter | Mogroside V Concentration (µM) | Result | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines | |||

| TNF-α Production | 12.5 µM | Significant Reduction | [2] |

| 25 µM | Stronger Reduction | [2] | |

| IL-1β Production | 12.5 µM | Significant Reduction | [2] |

| 25 µM | Stronger Reduction | [2] | |

| Signaling Proteins (Phosphorylation) | |||

| p-IκBα | 25 µM | Significant Suppression | [2] |

| p-ERK | 25 µM | Significant Suppression | [2] |

| p-JNK | 25 µM | Significant Suppression |[2] |

Table 2: Cytoprotective Effects of Mogroside IIIE in High Glucose (HG)-Induced MPC-5 Podocytes

| Parameter | MG IIIE Concentration (µM) | Result vs. HG Control | Reference |

|---|---|---|---|

| Cell Viability | 1 µM | Increased | [3] |

| 10 µM | Significantly Increased | [3] | |

| 50 µM | Maximally Increased | [3] | |

| Oxidative Stress Markers | |||

| ROS Levels | 50 µM | Significantly Decreased | [3] |

| MDA Content | 50 µM | Significantly Decreased | [3] |

| SOD Activity | 50 µM | Significantly Increased | [3] |

| Apoptosis Markers | |||

| Bax Expression | 50 µM | Significantly Decreased | [3] |

| Cleaved Caspase-3 | 50 µM | Significantly Decreased | [3] |

| Bcl-2 Expression | 50 µM | Significantly Increased | [3] |

| Signaling Proteins | |||

| p-AMPK Expression | 50 µM | Significantly Increased | [3] |

| SIRT1 Expression | 50 µM | Significantly Increased |[3] |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays based on methodologies reported in the cited literature.

Cell Culture and Treatment for Anti-Inflammatory Assays

-

Cell Line: BV-2 murine microglial cells.[2]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[2]

-

Experimental Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a specified density (e.g., 2.5 x 10³ cells/well for MTT).[2]

-

Pre-treatment: After allowing cells to adhere (typically 24h), the culture medium is replaced with serum-free DMEM. Cells are pre-treated with various concentrations of Mogroside V (e.g., 6.25, 12.5, 25 µM) for 2 hours.[2]

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 1 hour for signaling protein analysis, 18-24 hours for cytokine production).[2]

-

Harvesting: Supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for protein analysis (Western Blot) or RNA extraction (qRT-PCR).

Western Blot Analysis for Signaling Protein Expression

-

Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight on an SDS-PAGE gel.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-IκBα, IκBα, p-p65, TLR4, p-AMPK, Nrf2) at appropriate dilutions.[1][2][3]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Densitometric analysis is performed to quantify relative protein expression, often normalized to a loading control like β-actin or GAPDH.

General Experimental Workflow Visualization

References

- 1. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside IE: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IE is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a minor mogroside, it serves as a key intermediate in the biosynthesis of the more abundant and intensely sweet mogroside V. Understanding the physicochemical properties of this compound, particularly its solubility and stability in common laboratory solvents, is crucial for its extraction, purification, and evaluation in various research and drug development applications. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and relevant biological pathway diagrams.

Data Presentation

Solubility of this compound

Quantitative data on the solubility of this compound in a range of common laboratory solvents is limited. The following table summarizes the available information. It is important to note that for some solvents, only qualitative or semi-quantitative data is available from commercial suppliers.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 6.39 mg/mL (10 mM)[1] | Sonication is recommended to aid dissolution.[1] |

| DMSO, PEG300, Tween-80, Saline mixture | ≥ 2.5 mg/mL[2][3] | A clear solution was obtained in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3] |

| Water | Data not available | - |

| Ethanol | Data not available | - |

| Methanol | Data not available | - |

| Acetone | Data not available | - |

Note: The lack of comprehensive quantitative solubility data for this compound highlights an area for future research. Researchers are advised to perform their own solubility assessments for specific applications.

Stability of this compound

| Condition | Stability Profile (Inferred from related compounds) | Notes |

| pH | Likely stable in a neutral to slightly acidic pH range. May be susceptible to hydrolysis under strong acidic or alkaline conditions. | Triterpenoid glycosides can undergo acid hydrolysis, cleaving the sugar moieties from the aglycone. |

| Temperature | Generally considered heat stable. | Mogroside V has been reported to be stable in boiling water for extended periods. However, prolonged exposure to very high temperatures could lead to degradation. |

| Light | Photostability data is not available. | As with many complex organic molecules, prolonged exposure to UV light may cause degradation. Photostability studies are recommended for light-sensitive applications. |

Forced Degradation Studies: To comprehensively assess the stability of this compound, forced degradation studies are recommended. These studies involve exposing the compound to harsh conditions (e.g., strong acids and bases, high temperatures, oxidative stress, and intense light) to identify potential degradation products and pathways.

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol describes a general method for determining the solubility of this compound in a given solvent using the shake-flask method.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount will depend on the expected solubility.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Constant temperature oven

-

Photostability chamber

-

HPLC system with a stability-indicating method

Methodology:

-

Acid Hydrolysis: Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 M) at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 M) at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV and visible light) in a photostability chamber for a defined period. A dark control should be run in parallel.

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Mandatory Visualization

Mogroside Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of mogrosides, highlighting the position of this compound as a key intermediate in the formation of the highly sweet mogroside V.

Caption: Biosynthetic pathway of major mogrosides.

AMPK/SIRT1 Signaling Pathway and Mogrosides

Mogrosides, such as the closely related mogroside IIIE, have been shown to exert some of their biological effects through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and has implications for various metabolic processes.

Caption: Simplified AMPK/SIRT1 signaling pathway influenced by mogrosides.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative data for this specific compound, the information available for closely related mogrosides, combined with general principles of glycoside chemistry, offers valuable insights for researchers. The provided experimental protocols serve as a foundation for laboratories to determine the precise solubility and stability parameters of this compound for their specific needs. The visualization of its role in the mogroside biosynthetic pathway and its potential interaction with the AMPK/SIRT1 signaling pathway underscores its importance in both natural product chemistry and pharmacology. Further research is warranted to fully characterize the physicochemical properties of this compound and unlock its full potential in scientific and industrial applications.

References

preliminary biological activities of mogroside IE

An In-depth Technical Guide on the Preliminary Biological Activities of Mogrosides

Disclaimer: This technical guide focuses on the preliminary biological activities of various mogrosides, particularly Mogroside V and Mogroside IIIE, as well as mogroside-rich extracts. While the initial topic of interest was Mogroside IE, a comprehensive literature search revealed a significant scarcity of specific data for this particular compound. The available information primarily points to its potential inhibitory effects against the Epstein-Barr virus early antigen[1][2]. Consequently, to provide a thorough and data-rich overview for researchers, scientists, and drug development professionals, this guide synthesizes the more extensive research conducted on other prominent mogrosides. The findings presented herein for other mogrosides may offer valuable insights into the potential activities of this compound, given their structural similarities as cucurbitane-type triterpenoid glycosides.

Introduction

Mogrosides are a class of triterpenoid glycosides that are the primary active constituents of the fruit of Siraitia grosvenorii, commonly known as monk fruit.[3] These compounds are renowned for their intense sweetness without contributing calories, which has led to their widespread use as natural sweeteners.[1][4] Beyond their sweetening properties, emerging scientific evidence has highlighted a spectrum of pharmacological activities, positioning mogrosides as compounds of significant interest for therapeutic applications.[5][6] The core structure of mogrosides is a cucurbitane-type aglycone called mogrol, with different mogrosides distinguished by the number and arrangement of glucose moieties.[4] This guide provides a detailed examination of the preliminary biological activities of mogrosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Biological Activities and Quantitative Data

The primary biological activities attributed to mogrosides include antioxidant, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Antioxidant Activity

Mogrosides and mogroside-rich extracts have demonstrated notable efficacy in scavenging reactive oxygen species (ROS) and mitigating oxidative stress.[7]

| Compound/Extract | Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |

| Mogroside V | Chemiluminescence | Hydroxyl Radical (•OH) Scavenging | 48.44 µg/mL | [8] |

| 11-oxo-mogroside V | Chemiluminescence | Superoxide Anion (O₂⁻) Scavenging | 4.79 µg/mL | [8] |

| 11-oxo-mogroside V | Chemiluminescence | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 µg/mL | [8] |

| 11-oxo-mogroside V | Chemiluminescence | •OH-induced DNA damage inhibition | 3.09 µg/mL | [8] |

| Mogroside Extract (MGE) | DPPH Radical Scavenging | DPPH Radical | 1118.1 µg/mL | [9] |

| Mogroside Extract (MGE) | ABTS Radical Scavenging | ABTS Radical | 1473.2 µg/mL | [9] |

Anti-inflammatory Activity

Mogrosides have been shown to modulate inflammatory responses by down-regulating pro-inflammatory mediators and up-regulating anti-inflammatory genes.[6][10]

| Compound/Extract | Model System | Key Findings | Reference |

| Mogrosides | LPS-induced RAW 264.7 macrophages | Down-regulation of iNOS, COX-2, and IL-6 gene expression. | [10] |

| Mogroside IIIE | High Glucose-induced Podocytes | Reduced concentrations of inflammatory cytokines. | [11] |

| Mogroside-rich Extract | Heat-stressed mice | Reduced intestinal TNF-α levels and restored normal mRNA levels of inflammation-related genes (IL-10, TNF-α, IFN-γ, TLR4, NF-κB). | [12] |

| Mogroside IIE | Cerulein + LPS-induced pancreatic acinar cells | Decreased the activity of trypsin and cathepsin B. | [13] |

Anticancer Activity

The anticancer potential of mogrosides has been investigated in various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.

| Compound/Extract | Cell Line | Activity | Result (IC₅₀) | Reference |

| Mogrol | Human lung cancer (A549) | Antiproliferative | 27.78 ± 0.98 μM | |

| Mogroside V | Pancreatic cancer (PANC-1) | Inhibition of proliferation, induction of apoptosis | Not specified |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of mogrosides.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

-

Various concentrations of the test compound (e.g., Mogroside Extract) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

-

The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Different concentrations of the test compound are added to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined similarly to the DPPH assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

-

Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., Mogroside V) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is determined.

Anti-inflammatory Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.

-

RNA Extraction: Total RNA is extracted from cells (e.g., LPS-stimulated RAW 264.7 macrophages) treated with or without mogrosides.

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., iNOS, COX-2, IL-6) and a reference (housekeeping) gene (e.g., GAPDH, β-actin).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.

Signaling Pathways and Mechanisms of Action

Mogrosides exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling

Mogrosides have been shown to inhibit inflammation by suppressing the NF-κB signaling pathway. In LPS-stimulated macrophages, mogrosides can down-regulate the expression of key inflammatory genes.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mogroside - Wikipedia [en.wikipedia.org]

- 4. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mogroside-rich extract from Siraitia grosvenorii fruits protects against heat stress-induced intestinal damage by ameliorating oxidative stress and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside IE: A Technical Overview of its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IE, a cucurbitane-type triterpenoid glycoside, is a minor constituent of the fruit of Siraitia grosvenorii (Luo Han Guo). This document provides a comprehensive technical guide on the discovery, natural occurrence, and analytical methodologies related to this compound. While less abundant than the major sweet-tasting mogrosides like mogroside V, this compound is of interest due to its potential biological activities. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development.

Discovery and Structure

This compound, also known as mogroside IE1, was first isolated and identified as a new naturally occurring cucurbitane glycoside from the fruits of Siraitia grosvenorii. The structural elucidation was accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The chemical structure of this compound is characterized by a mogrol aglycone with a single glucose molecule attached. Its chemical formula is C₃₆H₆₂O₉, and its IUPAC name is (3R,4S,5S,6R)-2-[[(3S,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol.

Natural Occurrence

This compound is found in the fruit of Siraitia grosvenorii, a perennial vine native to Southern China. However, it is considered a minor mogroside, present in much lower concentrations than the predominant sweet compound, mogroside V.

Quantitative Data

Specific quantitative data for this compound in different parts of the Siraitia grosvenorii plant and at various stages of fruit development is not extensively documented in publicly available literature. Most analytical studies have focused on the quantification of the more abundant mogrosides. The table below summarizes the typical concentrations of major mogrosides in the dried fruit to provide context.

| Mogroside | Concentration Range in Dried Fruit (mg/g) |

| Mogroside V | 5.77 - 11.75 |

| Siamenoside I | Varies, second most abundant |

| Mogroside III | Detected in unripe fruit |

| Mogroside IVa | Detected in unripe fruit |

| This compound | Data not available |

Note: The concentration of mogrosides can vary significantly depending on the cultivar, ripeness, and growing conditions.

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii Fruit

The general procedure for extracting mogrosides from the dried fruit of Siraitia grosvenorii involves the following steps:

-

Sample Preparation: Dried fruits are crushed into a powder.

-

Solvent Extraction: The powdered fruit is typically extracted with a polar solvent. A common method is reflux extraction with 80% aqueous methanol.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is often subjected to further purification using column chromatography on macroporous adsorbent resins (e.g., D101) or silica gel.

Isolation and Purification of this compound

While the specific protocol for this compound is not detailed in readily available literature, a general approach for isolating minor mogrosides from the crude extract would involve:

-

Column Chromatography: The crude mogroside extract is loaded onto a silica gel column.

-

Gradient Elution: The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol, with increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing compounds with similar polarity to this compound are pooled and subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Structural Elucidation

The structure of an isolated mogroside like this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C NMR Spectroscopy: To identify the types and connectivity of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by determining the connectivity between atoms.

Quantitative Analysis by HPLC-MS/MS

A sensitive and selective method for the quantification of mogrosides is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While a specific validated method for this compound is not widely published, a general protocol for mogroside analysis is as follows:

Table 1: HPLC-MS/MS Parameters for Mogroside Analysis

| Parameter | Condition |

| HPLC System | Agilent 1260 Series or equivalent |

| Column | Agilent Poroshell 120 SB C18 (or similar reversed-phase column) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient Elution | Optimized gradient to separate various mogrosides (e.g., starting with a low percentage of B and increasing over time) |

| Flow Rate | 0.25 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions would need to be determined for this compound. |

| Sample Preparation | Dried fruit powder extracted with 80% methanol, sonicated, and filtered. |

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

The biosynthesis of mogrosides originates from the triterpenoid pathway, starting with squalene. While the complete, specific pathway to this compound has not been fully elucidated, it is understood to be a derivative of the central mogroside biosynthetic pathway. The following diagram illustrates a plausible pathway leading to this compound, based on the known steps for major mogrosides.

Caption: Proposed biosynthetic pathway of this compound from squalene.

This diagram illustrates the conversion of squalene to the mogrol aglycone, followed by glycosylation steps. This compound is likely formed by the action of a specific UDP-glucosyltransferase (UGT) on the mogrol backbone. Further glycosylation events would then lead to the formation of more complex mogrosides like mogroside IIE and ultimately mogroside V.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit inhibitory effects against the Epstein-Barr virus (EBV) early antigen. This suggests potential for further investigation into its antiviral and chemopreventive properties. The precise signaling pathways through which this compound exerts these effects are not yet well-defined and represent an area for future research.

Conclusion

This compound is a naturally occurring, minor cucurbitane glycoside from Siraitia grosvenorii. While its discovery and structure have been reported, there is a notable lack of quantitative data regarding its natural abundance and detailed experimental protocols for its specific isolation and analysis. The proposed biosynthetic pathway provides a framework for understanding its formation. The reported biological activity of this compound warrants further investigation into its potential therapeutic applications. This technical guide serves as a foundational resource to stimulate and support future research in this area.

Characterization of Mogroside IE: A Spectroscopic and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies essential for the characterization of mogroside IE, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While mogroside V is the most abundant and well-documented sweetening compound in monk fruit, a family of related mogrosides, including this compound, contributes to the overall chemical profile and potential bioactivity of its extracts.

Precise characterization of individual mogrosides is critical for quality control, understanding structure-activity relationships, and exploring their therapeutic potential. This document compiles available spectroscopic data for this compound and outlines the experimental protocols for its isolation and analysis.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data for the confirmation of its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| Data not available in the searched resources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in the searched resources |

Table 3: Mass Spectrometry Data for this compound

| Ion Mode | [M-H]⁻ (m/z) | Molecular Formula |

| Negative | Data not available in the searched resources | Data not available in the searched resources |

Note: Despite a comprehensive search of available literature, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. The information presented here reflects the current limitations in publicly accessible data for this particular mogroside. Researchers are encouraged to consult specialized databases or perform de novo characterization.

Experimental Protocols

The isolation and characterization of mogrosides from Siraitia grosvenorii extract involve a multi-step process. The following protocols are based on established methodologies for the analysis of mogroside congeners and can be adapted for the specific characterization of this compound.

1. Isolation and Purification of this compound

A common workflow for the isolation of individual mogrosides from a crude extract is outlined below.

Methodology:

-

Extraction: Dried and powdered fruit of Siraitia grosvenorii is extracted with hot water. The resulting solution is filtered to remove solid plant material, yielding a crude mogroside extract.

-

Purification: The crude extract is subjected to column chromatography using a macroporous adsorbent resin. A gradient elution with increasing concentrations of ethanol in water is employed to separate mogrosides from other components. Fractions rich in mogrosides are collected.

-

Isolation: The mogroside-rich fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile and water. Fractions corresponding to individual mogrosides, including this compound, are collected based on their retention times.

-

Structure Elucidation: The purified this compound is then subjected to spectroscopic analysis.

2. NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful technique for the complete structure elucidation of natural products.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:

-

¹H NMR: To determine the number and types of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure, including the aglycone core and the positions of the glycosidic linkages.

-

3. Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Method:

-

The purified this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and introduced into the mass spectrometer.

-

Analysis is typically performed in negative ion mode, as mogrosides readily form [M-H]⁻ or [M+formate]⁻ adducts.

-

High-resolution mass measurement provides the accurate mass and allows for the determination of the molecular formula.

-

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the structure of the aglycone and the sequence of the sugar units.

-

Logical Relationship in Mogroside Analysis

The characterization of this compound follows a logical progression from isolation to detailed structural analysis.

This guide provides a framework for the characterization of this compound. The successful application of these methodologies will enable researchers to obtain the necessary spectroscopic data for its unequivocal identification and to further investigate its properties and potential applications in the fields of food science, pharmacology, and drug development.

Mogroside IE: A Technical Guide to a Natural, Non-Sugar Sweetener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IE, a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), is a natural, non-caloric sweetener of significant interest to the food, beverage, and pharmaceutical industries. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its extraction, purification, and analysis, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams.

Introduction

The demand for non-caloric, natural sweeteners has grown substantially due to increasing health consciousness and the rising prevalence of metabolic disorders. Mogrosides, the primary sweetening compounds in monk fruit, have emerged as promising sugar substitutes. Among them, this compound represents a key component in the biosynthesis of the intensely sweet mogroside V. Understanding the technical aspects of this compound is crucial for its potential applications in various sectors. This guide consolidates the available scientific data on this compound for an audience of researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a cucurbitane-type triterpenoid glycoside. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₆₂O₉ | [1] |

| Molecular Weight | 638.87 g/mol | [2] |

| Sweetness Profile | Mogrosides with four or more glucose units are sweet, while those with fewer than four exhibit a bitter taste.[2] The sweetness intensity of various mogrosides from monk fruit can be up to 250-500 times that of sucrose.[3][4] | [2][3][4] |

| Solubility | Mogroside V, a closely related compound, is soluble in Dimethyl sulfoxide (DMSO) and dimethyl formamide at approximately 1 mg/ml, and in Phosphate-Buffered Saline (PBS, pH 7.2) at about 10 mg/ml.[5] Mogroside IV is soluble in methanol and water.[6] | [5][6] |

| Stability | Information on the stability of individual mogrosides suggests they are generally stable under typical food processing conditions. For instance, the activity of β-glucosidase, an enzyme involved in mogroside metabolism, is optimal at 50°C and pH 6.0 and retains over 85% of its activity in a pH range of 5.0 to 8.0 for up to 24 hours.[7] | [7] |

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii

Several methods have been optimized for the extraction of mogrosides from monk fruit. The following is a general protocol for solvent-based extraction.

Objective: To extract mogrosides from dried Siraitia grosvenorii fruit.

Materials:

-

Dried and crushed Siraitia grosvenorii fruit

-

Solvent (e.g., water or 50-70% ethanol)

-

Reflux apparatus or shaker

-

Filtration system (e.g., filter paper or centrifuge)

-

Rotary evaporator

Protocol:

-

Mix the crushed fruit with the chosen solvent at a solid-to-liquid ratio of 1:15 to 1:20 (g/mL).[8]

-

For hot water extraction, bring the mixture to a boil and reflux for 1-2 hours. Repeat the extraction 2-3 times for optimal yield.[9]

-

For ethanol extraction, agitate the mixture at a controlled temperature (e.g., 60°C) for approximately 100 minutes.[8]

-

After extraction, separate the solid material from the liquid extract by filtration or centrifugation.

-

Combine the liquid extracts from all extraction cycles.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude extract can be used for purification.

Purification of this compound

Purification of individual mogrosides is typically achieved through various chromatographic techniques.

Objective: To purify this compound from a crude mogroside extract.

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., D101)[10]

-

Silica gel for column chromatography[11]

-

Elution solvents (e.g., water, ethanol-water mixtures of varying concentrations)

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

-

Macroporous Resin Chromatography (Initial Purification):

-

Dissolve the crude extract in water.

-

Load the solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with water to remove polar impurities.

-

Elute the mogrosides with a stepwise or gradient elution of ethanol-water mixtures (e.g., 20%, 50%, 70% ethanol).[10]

-

Collect fractions and analyze for the presence of this compound using HPLC.

-

-

Silica Gel Chromatography (Fine Purification):

-

Pool the fractions enriched with this compound and concentrate them.

-

Adsorb the concentrated extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with an appropriate solvent system.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a suitable solvent system, collecting fractions.

-

Monitor the fractions by HPLC to isolate pure this compound.[11]

-

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a sample.

Materials:

-

This compound standard of known purity

-

HPLC system with a UV or Charged Aerosol Detector (CAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[12]

-

Mobile phase: Acetonitrile and water (e.g., 22:78, v/v)[12]

-

Sample dissolved in a suitable solvent

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound at different known concentrations.

-

Chromatographic Conditions:

-

Analysis:

-

Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample solution into the HPLC system.[12]

-

Record the peak areas corresponding to this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Activities and Signaling Pathways

Mogrosides exhibit a range of biological activities, many of which are relevant to drug development.

Sweet Taste Receptor Activation

Mogrosides elicit their sweet taste by activating the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells.

Experimental Protocol: In Vitro Sweet Taste Receptor Activation Assay

Objective: To determine the activation of the human sweet taste receptor (T1R2/T1R3) by this compound.

Materials:

-

HEK293T cells stably expressing the human T1R2 and T1R3 receptors and a G-protein chimera (e.g., Gα16gust44).[14]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator).

-

This compound test solutions at various concentrations.

-

Positive control (e.g., sucrose or a known artificial sweetener).

-

Cell culture medium and reagents.

-

Fluorescence plate reader or microscope.

Protocol:

-

Cell Culture and Transfection: Culture the HEK293T cells expressing the sweet taste receptor components.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Stimulation: Apply different concentrations of this compound to the cells.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal. An increase in fluorescence indicates receptor activation.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.[1]

Antioxidant Activity

Mogrosides have demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound solutions of varying concentrations.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Ascorbic acid (positive control).

-

Methanol.

-

Spectrophotometer.

Protocol:

-

Mix the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH discoloration.

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[15]

Anti-inflammatory Activity

Mogrosides have been shown to possess anti-inflammatory effects.

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

This compound solutions.

-

Griess reagent.

-

Cell culture medium and supplements.

Protocol:

-

Culture RAW 264.7 cells and seed them in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with LPS to induce an inflammatory response and NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

A decrease in nitrite concentration in the presence of this compound indicates an anti-inflammatory effect.[16]

AMPK Signaling Pathway Activation

Mogrosides have been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.

Experimental Protocol: Western Blot Analysis for AMPK Phosphorylation

Objective: To determine if this compound activates the AMPK pathway in a specific cell line (e.g., HepG2).

Materials:

-

HepG2 cells (or other relevant cell line).

-

This compound solutions.

-

Cell lysis buffer.

-

Primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Western blot apparatus and reagents.

Protocol:

-

Treat the cells with different concentrations of this compound for a specified time.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against total AMPK and p-AMPK.

-

Incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

An increase in the ratio of p-AMPK to total AMPK indicates activation of the pathway.[17][18]

Visualizations (Graphviz DOT Language)

Mogroside Extraction and Purification Workflow

References

- 1. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. mogroside IV CAS#: 89590-95-4 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maxapress.com [maxapress.com]

- 10. fda.gov [fda.gov]

- 11. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]

- 12. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Activation of a Sweet Taste Receptor by Oleanane-Type Glycosides from Wisteria sinensis [mdpi.com]

- 15. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Therapeutic Targets of Mogroside IE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of Mogroside IE and other related mogrosides derived from Siraitia grosvenorii. The document synthesizes current scientific findings on their anti-inflammatory, antioxidant, metabolic regulatory, and anti-tumor activities. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction to Mogrosides